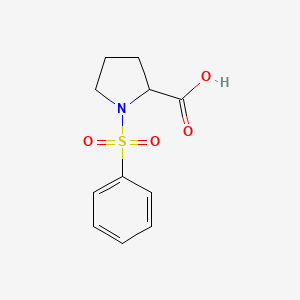![molecular formula C5H12Cl2N2 B3038741 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 89487-38-7](/img/structure/B3038741.png)
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Descripción general
Descripción
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C5H12Cl2N2. It is a white solid that is soluble in water and commonly used in various chemical and industrial applications. The compound is known for its unique structure, which includes a bicyclic ring system with two nitrogen atoms.
Mecanismo De Acción
Target of Action
It’s known that the compound is synthesized from functionalized (2s,4r)-4-aminoproline methyl esters .
Mode of Action
The compound is synthesized through an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . These esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method includes the cyclization of a diamine precursor under acidic conditions to form the bicyclic structure. The reaction is usually carried out at room temperature and monitored using standard analytical techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cyclization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different chemical properties.
2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: A bromide salt variant with similar applications but different reactivity.
2,5-Diazabicyclo[2.2.1]heptane derivatives: Various derivatives with modifications to the bicyclic structure, offering different chemical and biological properties.
Uniqueness: 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOCGDMKRSJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)




![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)



![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)
